苯甲基 3-氧代氮杂环己烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

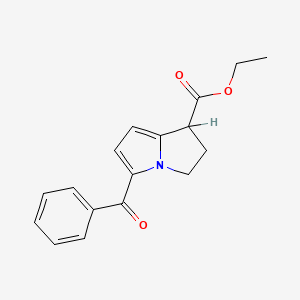

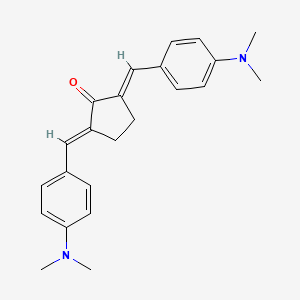

Benzyl 3-oxoazepane-1-carboxylate is a compound that can be inferred to have potential relevance in synthetic organic chemistry, although it is not directly mentioned in the provided papers. The papers discuss various synthetic methods and chemical properties of related benzyl compounds and heterocyclic structures, which can provide insights into the synthesis and properties of Benzyl 3-oxoazepane-1-carboxylate.

Synthesis Analysis

The synthesis of related benzyl compounds and heterocycles is well-documented. For instance, the synthesis of benzo[f]isoindole-1,3-dicarboxylates involves an iodine-induced 1,3-dipolar cycloaddition reaction, which proceeds in good to excellent yields . Similarly, benzyloxy-functionalized diiron 1,3-propanedithiolate complexes are synthesized through condensation reactions . These methods could potentially be adapted for the synthesis of Benzyl 3-oxoazepane-1-carboxylate by employing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Benzyl 3-oxoazepane-1-carboxylate can be analyzed by drawing parallels with structurally related compounds. For example, the yttrium benzene dicarboxylates exhibit one- and three-dimensional structures with paddle-wheel arrangements . This suggests that Benzyl 3-oxoazepane-1-carboxylate may also form complex structures depending on the reaction conditions and the presence of metal ions or other coordinating species.

Chemical Reactions Analysis

The chemical reactivity of benzyl compounds and related structures can be diverse. Aryl carboxylic acids, for example, can undergo single-electron activation to form reactive radicals . This principle could be applied to Benzyl 3-oxoazepane-1-carboxylate, where the benzyl moiety might be activated under certain conditions. Additionally, photocarboxylation of benzylic C–H bonds with CO2 has been reported , which could be a relevant reaction for introducing carboxylate groups into the benzyl position of Benzyl 3-oxoazepane-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl 3-oxoazepane-1-carboxylate can be inferred from related compounds. For instance, the electrochemical properties of benzyloxy-functionalized complexes are characterized , and the luminescent properties of yttrium benzene dicarboxylates have been studied . These properties, such as solubility, melting point, and reactivity, would need to be empirically determined for Benzyl 3-oxoazepane-1-carboxylate, but the literature provides a starting point for what to expect.

科学研究应用

苄基 C-H 键的光羧化

一项研究报告了在无金属条件下,用 CO2 对苄基 C-H 键进行可见光介导的羧化,从而合成 2-芳基丙酸。这种方法突出了将 CO2 引入有机分子的新策略,可能有助于创建药理学相关化合物,并有助于碳循环工作 (孟庆元等,2019).

神经性疼痛的前药开发

对谷氨酸羧肽酶 II 的基于异羟肟酸酯抑制剂的对乙酰氧基苄基酯前药的开发研究,举例说明了苄基酯在增强治疗剂的口服利用度中的作用。这种方法旨在改善治疗神经性疼痛药物的药代动力学,展示了苄基羧酸酯衍生物在药物化学中的重要性 (R. Rais 等,2017).

使用苄基酯和碳酸酯的催化转化

关于苄基酯和碳酸酯的催化转化的综述强调了这些化合物在合成有机化学中的多功能性。涉及钯或钴的催化促进了苄基取代产物的形成,突出了苄基羧酸酯在构建复杂有机分子中的效用 (桑野良一,2009).

苄基酯的合成

另一项研究重点关注使用 2-苄氧基-1-甲基吡啶三氟甲磺酸酯合成苄基酯,提出了一种在不影响分子中敏感官能团的情况下酯化羧酸的方法。这项研究有助于开发适用于制备用于各种应用的不同酯化合物的合成方法 (J. Tummatorn 等,2007).

属性

IUPAC Name |

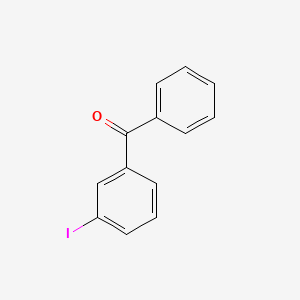

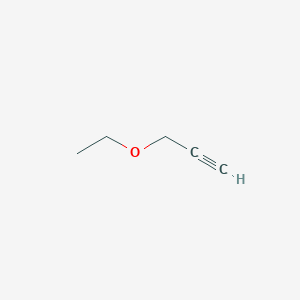

benzyl 3-oxoazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMFQWHEMOEYHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441482 |

Source

|

| Record name | Benzyl 3-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-oxoazepane-1-carboxylate | |

CAS RN |

1025828-21-0 |

Source

|

| Record name | Benzyl 3-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)